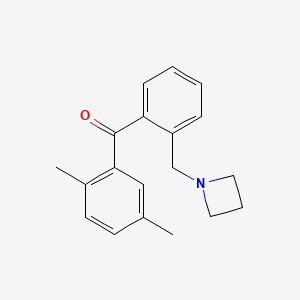

2'-Azetidinomethyl-2,5-dimethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azetidinomethyl-2,5-dimethylbenzophenone, also known as 2-AM2,5-DMBP, is an aromatic ketone containing a five-membered ring with an azetidinomethyl substituent. It is a colorless crystalline solid with a characteristic odor. This compound has been studied in various scientific fields, and has been used as a model compound for understanding the behavior of other similar compounds. It is also of interest due to its ability to act as a catalyst in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

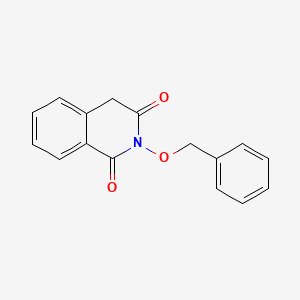

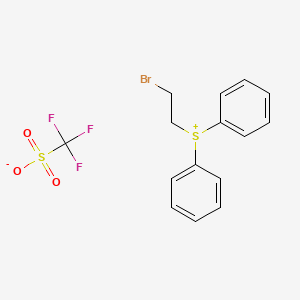

2’-Azetidinomethyl-2,5-dimethylbenzophenone: is utilized in organic synthesis, particularly in the formation of azetidine rings through the aza Paternò–Büchi reaction . This reaction is a powerful tool for constructing four-membered heterocyclic compounds with high regio- and stereoselectivity. The compound’s role in facilitating this reaction opens up possibilities for creating complex natural products and pharmaceutically relevant scaffolds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in therapeutic medicine delivery systems . Its structural properties may allow for the development of novel drug delivery mechanisms, enhancing the efficacy and stability of pharmaceuticals. The compound’s ability to be functionalized makes it a valuable asset in the design of new medicinal compounds.

Materials Science

The compound finds applications in materials science, particularly in the development of biomedical polymers . These polymers have a wide range of applications, including biosensing, regenerative medicine, and disease treatment. The compound’s versatility in polymer synthesis can lead to advancements in bioactive materials for precision therapy.

Pharmacology

In pharmacology, 2’-Azetidinomethyl-2,5-dimethylbenzophenone may be involved in studies related to melanogenesis pathways and the development of treatments for hyperpigmentation disorders . Its molecular structure could be key in understanding the inhibition of tyrosinase activity and melanin production.

Analytical Chemistry

Analytical chemistry benefits from this compound in the quality control of raw materials and products . It can be used as a standard or reagent in chromatographic methods to ensure the purity and consistency of chemical batches, playing a crucial role in industrial processes.

Biochemistry

Lastly, in biochemistry, the compound is significant for its implications in enzyme inhibition studies . It may serve as an inhibitor or substrate analog for various enzymes, aiding in the exploration of enzymatic pathways and the development of enzyme-based assays.

Eigenschaften

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-8-9-15(2)18(12-14)19(21)17-7-4-3-6-16(17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTNMJPIMFKLEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643708 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-2,5-dimethylbenzophenone | |

CAS RN |

898754-89-7 |

Source

|

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)